molecular formula C19H32O3 B1662447 Obtusilactone A CAS No. 56522-15-7

Obtusilactone A

Cat. No. B1662447
CAS RN: 56522-15-7
M. Wt: 308.5 g/mol
InChI Key: FCLYKYQBTSMTJB-RZPKCTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obtusilactone A is a natural compound isolated from plants with anticancer properties . It has been identified in Cinnamomum kotoense Kanehira & Sasaki . It shows effective anti-cancer activity and has been studied for its effect on osteogenesis of bone marrow-derived mesenchymal stem cells (BMSCs) .


Molecular Structure Analysis

The molecular structure of Obtusilactone A interacts with Ser855 and Lys898 residues in the active site of the Lon protease according to molecular docking analysis .


Chemical Reactions Analysis

Obtusilactone A has been found to inhibit human Lon protease in vitro and in vivo . The inhibitory effect of Obtusilactone A on Lon protease was measured using FITC-a-casein as a substrate .

Scientific Research Applications

Osteogenesis Enhancement

Obtusilactone A (OA) has been identified in Cinnamomum kotoense and demonstrates significant anti-cancer activity. A study by Lin et al. (2017) explored OA's effects on the osteogenesis of bone marrow-derived mesenchymal stem cells (BMSCs). They found that OA enhances the expression of osteogenic markers and stimulates new bone formation, making it a potential osteoinductive drug for BMSCs.

Cancer Treatment Applications

Research by Kim et al. (2013) highlighted the potential of obtusilactone B, a derivative, in cancer treatment. They discovered that it functions as a small-molecule inhibitor, causing abnormal nuclear envelope dynamics and inhibiting cancer cell growth. This indicates its utility in developing novel cancer treatments.

Additionally, Wang et al. (2010) studied the anticancer activity of OA in lung cancer, revealing its role as an inhibitor of mitochondrial Lon protease and DNA damage agent, offering a new avenue for chemotherapy agents.

Antioxidant Properties

OA has been identified as a potent antioxidant. Cheng et al. (2010) found that OA shows significant 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, suggesting its role in cancer prevention through natural antioxidant mechanisms.

Genotoxic Activity

Research by Guterres et al. (2014) evaluated the genotoxic properties of OA, finding that it showed increased mutant spots in Drosophila melanogaster, indicating its genotoxic activity.

properties

CAS RN

56522-15-7

Product Name

Obtusilactone A

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(3Z,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(20)16(2)22-19(17)21/h15,18,20H,2-14H2,1H3/b17-15-/t18-/m1/s1

InChI Key

FCLYKYQBTSMTJB-RZPKCTKSSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O

SMILES

CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O

Canonical SMILES

CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O

synonyms

OA;  (3Z,4S)-4-Hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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